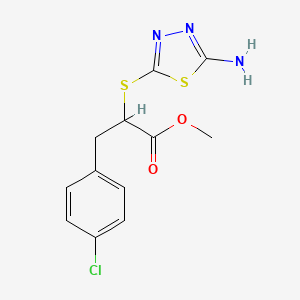

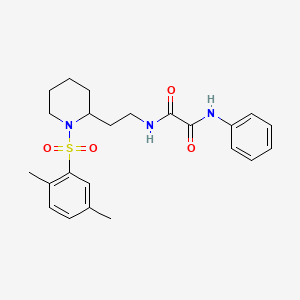

![molecular formula C22H22N4O B2516425 N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890639-19-7](/img/structure/B2516425.png)

N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. The structure of this compound suggests that it may have affinity towards certain biological targets, such as adenosine receptors, due to the presence of specific functional groups that are characteristic of ligands for these receptors.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the formation of the bicyclic scaffold followed by the introduction of various substituents at key positions to modulate the compound's biological activity. For instance, the introduction of lipophilic groups and different acyl or carbamoyl moieties has been shown to be crucial for binding efficiency and selectivity towards human A3 adenosine receptors, as demonstrated by the derivatives synthesized in the study . Similarly, the synthesis of related compounds involves reactions such as the condensation of amines with acetylacetone or malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against cancer cells .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a bicyclic system that can be modified at various positions to achieve desired biological properties. The presence of a methoxyphenyl group, as seen in the compound of interest, is a common feature in these molecules and can influence the binding to biological targets. The inclination of such phenyl rings relative to the core bicyclic system can affect the overall molecular conformation and, consequently, the interaction with receptors or enzymes .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, which are essential for the synthesis of diverse analogs with potential biological activities. For example, the reaction of aminopyrazoles with acetylacetone or malononitrile leads to the formation of pyrazolo[1,5-a]pyrimidine derivatives . Additionally, the reaction of dimethylaminomethylene amino compounds with amines results in the formation of pyrazolo[3,4-d]pyrimidines, which can further react to form N,N-dimethylformamidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. For instance, the presence of methoxy groups can increase the lipophilicity of the compound, which is important for its interaction with biological membranes and receptors . The crystal structure analysis of related compounds provides insights into the molecular conformations and potential intermolecular interactions, which are important for understanding the compound's behavior in biological systems .

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives and similar compounds. One study detailed the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate, demonstrating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Another research presented a regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs under ultrasound irradiation, highlighting their anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Biological and Chemical Activities

Several studies have explored the biological and chemical activities of pyrazolo[1,5-a]pyrimidine derivatives. For instance, some compounds demonstrated significant cytotoxic activity against cancer cell lines, suggesting their potential in developing new anticancer agents (Abdellatif et al., 2014). Additionally, pyrazole derivatives were investigated for their inhibitory action towards corrosion, revealing efficient corrosion inhibition properties (Chetouani et al., 2005).

Potential Applications

The diverse applications of these compounds extend beyond their biological activities. For example, a study on the synthesis and characterization of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions explored their potential in material science and catalysis (Budzisz, Małecka, & Nawrot, 2004). Another research focused on electrochromic materials employing pyrazine as the acceptor unit, indicating the applicability of such compounds in developing electrochromic devices (Zhao et al., 2014).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-14-8-10-17(11-9-14)21-16(3)25-26-20(12-15(2)23-22(21)26)24-18-6-5-7-19(13-18)27-4/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJHASCGIHFZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

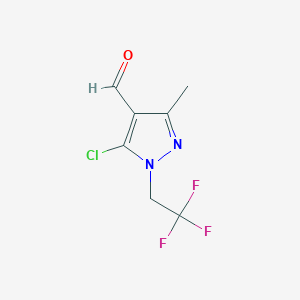

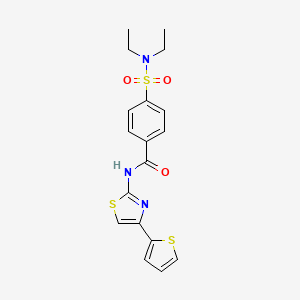

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

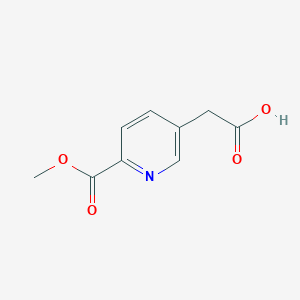

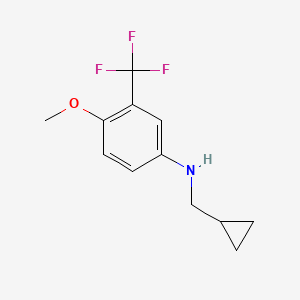

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)

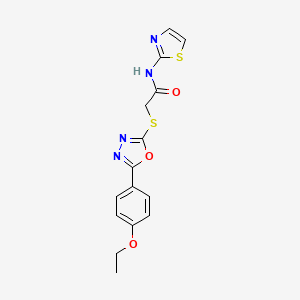

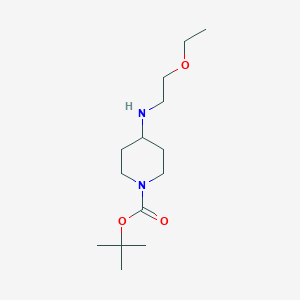

![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2516352.png)

![N-(2,5-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2516358.png)

![1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2516360.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2516361.png)